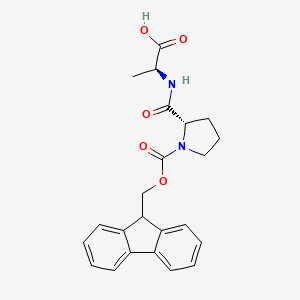![molecular formula C9H9N3O2S2 B12917005 5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 88743-06-0](/img/structure/B12917005.png)
5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Phenylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a phenylsulfonylmethyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Phenylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 1,3,4-thiadiazole derivatives with phenylsulfonylmethyl reagents. One common method involves the use of phenylsulfonylmethyl chloride and 1,3,4-thiadiazole-2-amine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-((Phenylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted thiadiazole compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-((Phenylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-((Phenylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The phenylsulfonylmethyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiadiazole ring may also play a role in binding to biological targets, leading to various biological effects. Further research is needed to fully elucidate the molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Phenylsulfonylmethyl derivatives: These compounds share the phenylsulfonylmethyl group and exhibit similar chemical reactivity.
Thiadiazole derivatives: Compounds containing the thiadiazole ring are structurally related and may have similar biological activities.
Uniqueness
5-((Phenylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine is unique due to the combination of the phenylsulfonylmethyl group and the thiadiazole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
88743-06-0 |
|---|---|
Fórmula molecular |
C9H9N3O2S2 |
Peso molecular |
255.3 g/mol |
Nombre IUPAC |
5-(benzenesulfonylmethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H9N3O2S2/c10-9-12-11-8(15-9)6-16(13,14)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) |
Clave InChI |
YERVALUVUHZAIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


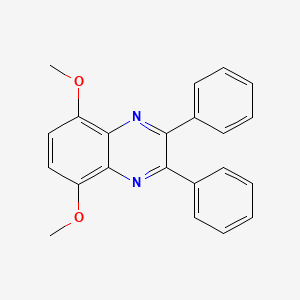
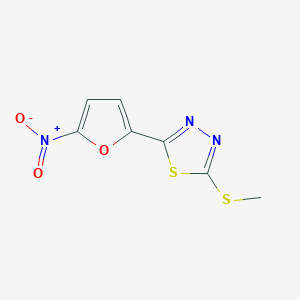
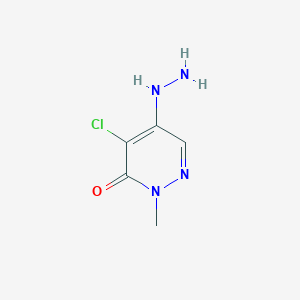
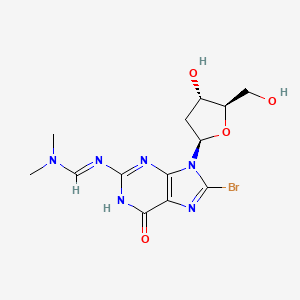
![(Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine](/img/structure/B12916974.png)
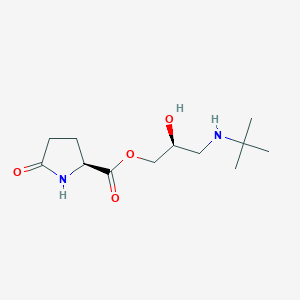
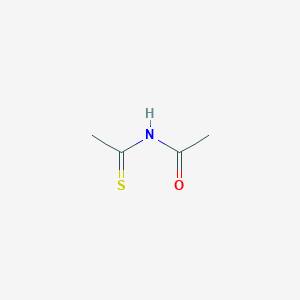
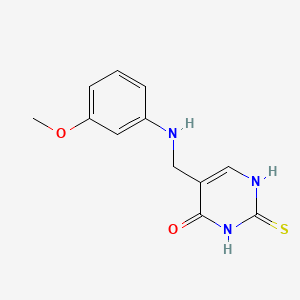
![2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one](/img/structure/B12916997.png)
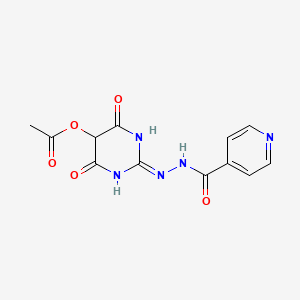
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)

